6-Hydroxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Hydroxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. One common method is the reaction of 2-(trifluoromethyl)phenylamine with a suitable dihydropyrimidinone derivative under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or acetonitrile, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically performed in an aqueous medium at elevated temperatures.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are usually carried out in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines. The reaction conditions vary depending on the specific nucleophile and solvent used.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In the field of chemistry, 6-Hydroxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic applications.
Medicine: The compound's unique structure and properties make it a candidate for drug development. It has been studied for its potential use in treating diseases such as cancer, inflammation, and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for further research.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its trifluoromethyl group imparts desirable properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which 6-Hydroxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine
2-(Trifluoromethyl)phenylamine
Dihydropyrimidinone derivatives
Uniqueness: 6-Hydroxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one stands out due to its unique combination of a trifluoromethyl group and a dihydropyrimidinone core. This combination provides enhanced stability, reactivity, and biological activity compared to similar compounds.
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Properties
IUPAC Name |
4-hydroxy-2-[2-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-4-2-1-3-6(7)10-15-8(17)5-9(18)16-10/h1-5H,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBDANWIEMSJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC(=O)N2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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